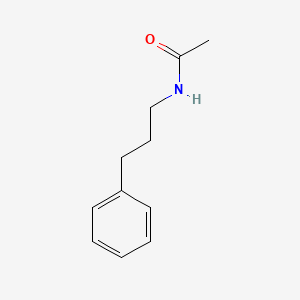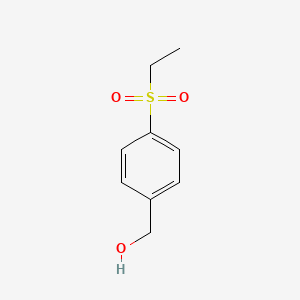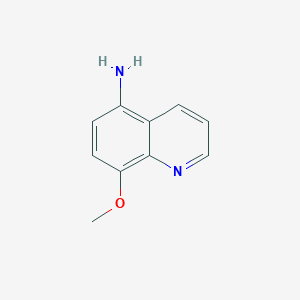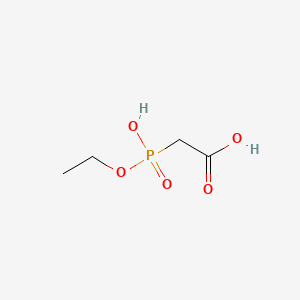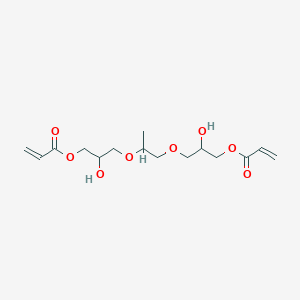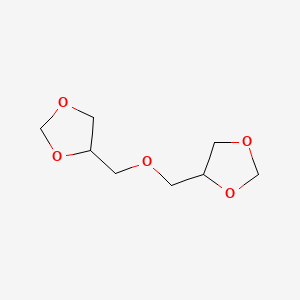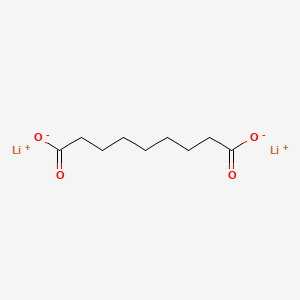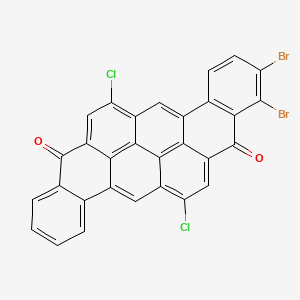
1,3-ジヨード-2,2-ジメチルプロパン
概要
説明
1,3-Diiodo-2,2-dimethylpropane is an organic compound with the molecular formula C₅H₁₀I₂. It is a derivative of propane, where two iodine atoms are substituted at the 1 and 3 positions, and two methyl groups are attached to the central carbon atom. This compound is known for its reactivity due to the presence of iodine atoms, making it useful in various chemical reactions and applications.
科学的研究の応用
1,3-Diiodo-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in radiolabeling studies.
Medicine: Investigated for its potential use in the development of pharmaceutical intermediates and radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It’s known that iodinated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
The mode of action of 1,3-Diiodo-2,2-dimethylpropane involves a coupling mechanism carried out by an electrochemically generated nickel(0) complex promoter [Ni(PPh 3) 4] . This suggests that the compound may participate in redox reactions, contributing to various biochemical processes.
Biochemical Pathways
Given its chemical structure and the involvement of a nickel(0) complex in its mode of action, it’s plausible that it could influence pathways involving redox reactions or metal-ion interactions .
Pharmacokinetics
Iodinated compounds are generally well absorbed and can distribute throughout the body, potentially affecting various tissues .
Result of Action
Iodinated compounds can have diverse effects depending on their specific targets and the biochemical pathways they influence .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of iodinated compounds .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diiodo-2,2-dimethylpropane can be synthesized through the iodination of 2,2-dimethylpropane-1,3-diol. The reaction typically involves the use of iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The general reaction scheme is as follows:
(CH₃)₂C(CH₂OH)₂+2I₂+PCl₃→(CH₃)₂C(CH₂I)₂+PCl₃O+2HCl
Industrial Production Methods
Industrial production of 1,3-diiodo-2,2-dimethylpropane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,3-Diiodo-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to 2,2-dimethylpropane using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Coupling: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 1,3-dihydroxy-2,2-dimethylpropane or other substituted derivatives.
Reduction: Formation of 2,2-dimethylpropane.
Coupling: Formation of more complex organic molecules with extended carbon chains.
類似化合物との比較
Similar Compounds
1,1-Diiodo-2,2-dimethylpropane: Similar structure but with both iodine atoms on the same carbon.
1-Iodo-2,2-dimethylpropane: Contains only one iodine atom.
2,2-Dimethylpropane-1,3-diol: The diol precursor used in the synthesis of 1,3-diiodo-2,2-dimethylpropane.
Uniqueness
1,3-Diiodo-2,2-dimethylpropane is unique due to the positioning of iodine atoms at the 1 and 3 positions, which allows for specific reactivity patterns and applications in organic synthesis. Its structure provides a balance between reactivity and stability, making it a valuable compound in various chemical processes.
特性
IUPAC Name |
1,3-diiodo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVIDBDQSYVBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310500 | |
| Record name | 1,3-diiodo-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66688-49-1 | |
| Record name | NSC227881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-diiodo-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


